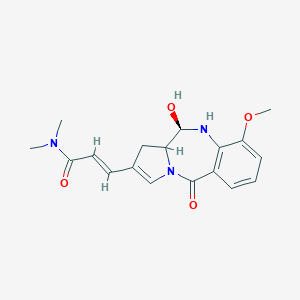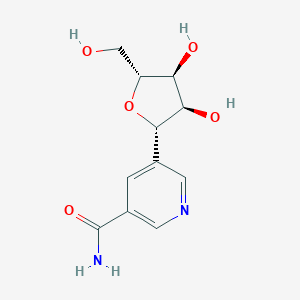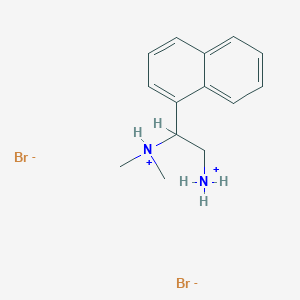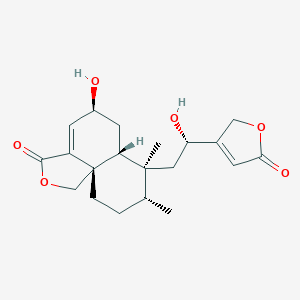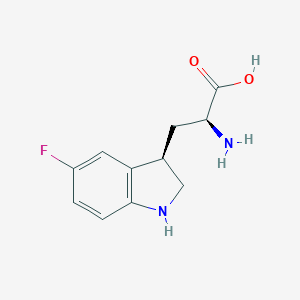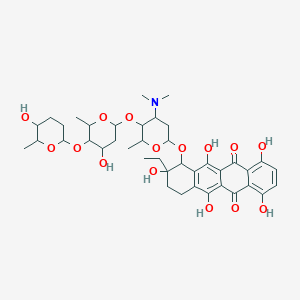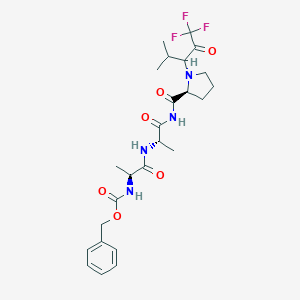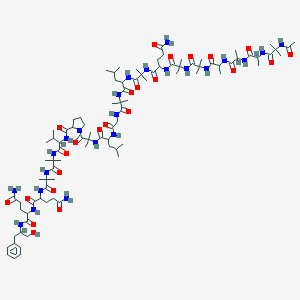
Trichosporin B-iiia
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichosporin B-iiia (TBIIIA) is a cyclic peptide that has been isolated from the fungus Trichoderma harzianum. It belongs to the family of peptaibols, which are known for their antifungal and antibacterial properties. TBIIIA has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Trichosporin B-iiia exerts its antifungal and antibacterial effects by disrupting the cell membrane. It forms pores in the membrane, leading to the leakage of intracellular contents and eventual cell death. Trichosporin B-iiia has been found to have a higher affinity for fungal membranes than bacterial membranes, which makes it a potential candidate for antifungal therapy.
Biochemical and Physiological Effects:
Trichosporin B-iiia has been shown to have minimal toxicity towards mammalian cells, making it a safe candidate for therapeutic applications. It has also been found to have immunomodulatory effects, which could potentially aid in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Trichosporin B-iiia is a relatively stable peptide that can be easily synthesized using SPPS. Its low toxicity towards mammalian cells and immunomodulatory effects make it a promising candidate for therapeutic applications. However, the high cost of synthesis and the limited availability of the peptide are major limitations for lab experiments.
Orientations Futures
Trichosporin B-iiia has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. Further research is needed to optimize its synthesis, improve its efficacy and safety profile, and explore its potential applications in various fields such as agriculture and biotechnology. Additionally, the development of analogs and derivatives of Trichosporin B-iiia could lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
Trichosporin B-iiia is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the stepwise addition of amino acids onto a resin-bound peptide chain, followed by deprotection and cleavage to obtain the final product. The purification of Trichosporin B-iiia is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications De Recherche Scientifique
Trichosporin B-iiia has been studied extensively for its antifungal and antibacterial properties. It has been found to be effective against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Trichosporin B-iiia has also shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
Numéro CAS |
107395-31-3 |
|---|---|
Nom du produit |
Trichosporin B-iiia |
Formule moléculaire |
C91H151N23O24 |
Poids moléculaire |
1951.3 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-46(2)41-58(72(127)110-91(25,26)83(138)114-40-30-33-60(114)74(129)105-65(48(5)6)75(130)111-90(23,24)82(137)113-87(17,18)79(134)102-56(35-38-62(93)118)70(125)101-55(34-37-61(92)117)69(124)99-54(45-115)43-53-31-28-27-29-32-53)100-64(120)44-95-76(131)84(11,12)109-73(128)59(42-47(3)4)104-78(133)86(15,16)108-71(126)57(36-39-63(94)119)103-80(135)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116/h27-29,31-32,46-51,54-60,65,115H,30,33-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,134)(H,103,135)(H,104,133)(H,105,129)(H,106,116)(H,107,123)(H,108,126)(H,109,128)(H,110,127)(H,111,130)(H,112,136)(H,113,137) |
Clé InChI |
IXZJSYKCHHWEOI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Séquence |
XAAAXXQXLXGLXPVXXQQF |
Synonymes |
trichosporin B-IIIa trichosporin B-VIIa trichosporin B-VII |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
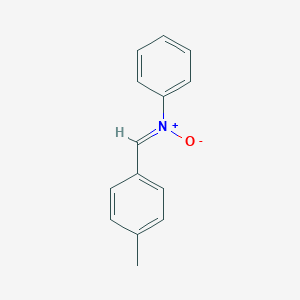
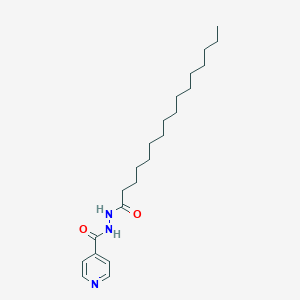


![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
